2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group attached to an ethanone backbone, with two methyl groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with nitromethane to form 2,5-dimethyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield 2-Amino-1-(2,5-dimethylphenyl)ethan-1-one. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: 2,5-Dimethylbenzoic acid.
Reduction: 2-Amino-1-(2,5-dimethylphenyl)ethanol.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
2-Amino-1-(2,5-dimethylphenyl)ethan-1-one hydrochloride is utilized in several research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The amino group allows it to form hydrogen bonds with active sites of enzymes, influencing their activity. The exact pathways involved vary depending on the specific application and target enzyme.
Comparison with Similar Compounds
- 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one hydrochloride
- 2-Amino-1-(2,4-dimethylphenyl)ethan-1-one hydrochloride
Comparison:
2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one hydrochloride: This compound has methoxy groups instead of methyl groups, which can influence its reactivity and interactions with biological targets.
2-Amino-1-(2,4-dimethylphenyl)ethan-1-one hydrochloride: The position of the methyl groups affects the compound’s steric properties and, consequently, its chemical behavior and applications.
Properties
IUPAC Name |
2-amino-1-(2,5-dimethylphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11;/h3-5H,6,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUFEBYUDXLJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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